Fmoc-O-ethyl-D-tyrosine

Descripción

BenchChem offers high-quality Fmoc-O-ethyl-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-ethyl-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

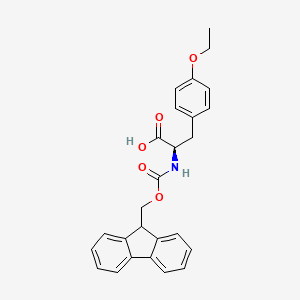

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673992 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-65-0 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(Et)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Tyrosine Derivatives in Peptide Science

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of innovation, enabling the development of peptides with enhanced stability, novel biological activity, and tailored pharmacokinetic profiles. Among these, derivatives of tyrosine are of particular interest due to the versatile role of the phenolic side chain in molecular recognition and biological signaling. This guide provides a comprehensive technical overview of O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine, commonly known as Fmoc-D-Tyr(Et)-OH. Its CAS number is 162502-65-0 .[1][2][3]

This document, intended for researchers and professionals in peptide chemistry and drug development, will delve into the core chemical properties of Fmoc-D-Tyr(Et)-OH, its synthesis, and its strategic application in solid-phase peptide synthesis (SPPS). We will explore the rationale behind the use of the ethyl ether protecting group, provide detailed, field-proven protocols for its use, and outline rigorous quality control standards.

Core Physicochemical and Structural Properties

Fmoc-D-Tyr(Et)-OH is a high-purity, crystalline solid, typically appearing as a white to off-white powder.[2][4] The defining structural features are the base-labile Fmoc protecting group on the α-amino group of the D-tyrosine enantiomer and a stable ethyl ether linkage on the phenolic side chain. This D-configuration is significant for designing peptides with increased resistance to enzymatic degradation.

A summary of its key physicochemical properties is presented below. It is important to note that some values are predicted and may have slight variations between batches.

| Property | Value |

| CAS Number | 162502-65-0 |

| Molecular Formula | C₂₆H₂₅NO₅ |

| Molecular Weight | 431.48 g/mol [2] |

| Appearance | White to off-white solid[2][4] |

| Predicted Boiling Point | 654.3 ± 55.0 °C[2] |

| Predicted Density | 1.254 ± 0.06 g/cm³[2] |

| Predicted pKa | 2.96 ± 0.10[2] |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

The Rationale for O-Ethyl Protection in Tyrosine Derivatives

The selection of a side-chain protecting group for tyrosine is a critical decision in peptide synthesis strategy. While the tert-butyl (tBu) ether is common, the ethyl (Et) ether of Fmoc-D-Tyr(Et)-OH offers distinct advantages that justify its use in specific applications.

The primary function of any protecting group on the tyrosine hydroxyl is to prevent unwanted O-acylation during the coupling of subsequent amino acids. The ethyl ether provides robust protection against this side reaction. The choice of an ethyl group over a more labile group like tBu is often driven by the need for enhanced stability under certain acidic conditions that might be encountered during synthesis, particularly in complex fragment condensation strategies.

Furthermore, the ethyl ether modification is permanent under standard Fmoc-SPPS conditions and final cleavage with trifluoroacetic acid (TFA). This means the ethyl group remains on the tyrosine side chain in the final peptide. This modification can be strategically employed to:

-

Modulate Receptor Binding: The presence of the ethyl group can alter the hydrogen-bonding capacity and steric profile of the tyrosine side chain, potentially leading to altered affinity and selectivity for biological targets.[1]

-

Enhance Lipophilicity: The ethyl group increases the local lipophilicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic properties.[5]

-

Improve Metabolic Stability: By masking the phenolic hydroxyl group, the ethyl ether can prevent metabolic modifications such as phosphorylation or sulfation at that position, thereby increasing the in vivo half-life of the peptide.

Synthesis of Fmoc-D-Tyr(Et)-OH: A Representative Pathway

The synthesis of Fmoc-D-Tyr(Et)-OH involves a multi-step process that begins with the selective protection of the functional groups of D-tyrosine. A general and illustrative synthetic route is outlined below. This process ensures the correct stereochemistry and high purity required for peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-D-Tyr(Et)-OH

This protocol describes a standard manual procedure for coupling Fmoc-D-Tyr(Et)-OH on a 0.1 mmol scale.

1. Resin Preparation and Fmoc Deprotection:

-

Place the peptide-resin with a free N-terminal amine in a fritted reaction vessel. If starting from an Fmoc-protected resin, proceed with deprotection.

-

Add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

Causality: The carboxylic acid of Fmoc-D-Tyr(Et)-OH must be activated to a more reactive species to facilitate nucleophilic attack by the free amine on the resin. The choice of coupling reagent can influence efficiency and minimize side reactions like racemization. HCTU is a highly efficient and commonly used coupling reagent.

-

In a separate vessel, dissolve Fmoc-D-Tyr(Et)-OH (0.4 mmol, 4 equivalents) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HCTU) (0.39 mmol, 3.9 equivalents) in a minimal volume of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

If the Kaiser test is positive, a second coupling may be necessary.

3. Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times) to remove excess reagents and byproducts.

-

Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle.

4. Final Cleavage and Deprotection:

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously. The ethyl ether on the tyrosine side chain will remain intact during this process.

-

Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Quality Control and Analytical Characterization

Ensuring the purity and identity of Fmoc-D-Tyr(Et)-OH is paramount for the successful synthesis of high-quality peptides. Rigorous quality control should be in place for incoming starting materials.

| Analytical Technique | Parameter | Typical Specification | Rationale |

| Reverse-Phase HPLC | Chemical Purity | ≥ 98.0% [1][2] | Ensures the absence of process-related impurities that could lead to side products in the final peptide. |

| Chiral HPLC | Enantiomeric Purity | ≥ 99.5% D-isomer | Guarantees the stereochemical integrity of the incorporated amino acid. |

| ¹H NMR | Structural Confirmation | Spectrum conforms to the expected structure [6] | Confirms the chemical identity and the presence of all structural components, including the Fmoc, ethyl, and tyrosine moieties. |

| Mass Spectrometry (ESI-MS) | Molecular Weight | [M-H]⁻ at m/z 430.5 or [M+H]⁺ at m/z 432.5 | Confirms the correct molecular weight of the compound. |

Common impurities in Fmoc-amino acids can include free amino acids (leading to double insertions), dipeptides (leading to insertions of an extra residue), and β-alanyl impurities. [7]Reputable suppliers will provide a Certificate of Analysis detailing the purity and impurity profile of the specific batch.

Conclusion

Fmoc-D-Tyr(Et)-OH is a valuable and specialized building block for advanced peptide synthesis. Its D-configuration provides inherent resistance to proteolysis, while the permanent ethyl ether on the tyrosine side chain offers a strategic tool for modulating the biological and pharmacokinetic properties of the final peptide. A thorough understanding of its chemical properties, the rationale for its use, and the application of robust, validated protocols are essential for its successful incorporation into complex peptide targets. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively leverage Fmoc-D-Tyr(Et)-OH to advance the frontiers of peptide-based therapeutics and research.

References

- Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-D-Tyr(tBu)-OH ≥98.0% (HPLC). Sigma-Aldrich.

- Wester, H. J., et al. (2025, August 10). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine.

- Fmoc-L-Tyr(Et)-OH [119894-20-1]. AAPPTEC.

- Fmoc-Tyr(tBu)-OH synthesis. ChemicalBook.

- Fmoc-D-Tyr(4-Et)-OH(162502-65-0) 1H NMR. ChemicalBook.

- Fmoc-D-Tyr(4-Et)-OH | 162502-65-0. (2025, July 16). ChemicalBook.

- Wester, H. J., et al. (1999). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212.

- The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-D-Tyr(tBu)-OH Novabiochem. Sigma-Aldrich.

- Hamacher, K., & Coenen, H. H. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method.

- Supporting Information. ScienceOpen.

- The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. Benchchem.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.

- Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram. CP Lab Safety.

- Fmoc-Tyr(tBu)-OH. CEM Corporation.

- Fmoc-D-Tyr(Et)-OH. Bachem Products.

- Fmoc-Tyr(Et)-OH. Bachem Products.

- Fmoc-D-Tyr(Et)-OH | 162502-65-0. Sigma-Aldrich.

- Fmoc-D-Tyr(4-Et)-OH. ChemicalBook.

- Fmoc-D-Tyr(Et)-OH. T&W GROUP.

- Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.

- Fmoc-D-Tyr(Et)-OH | Cas# 162502-65-0. GlpBio.

- Hasan, T., et al. (2013). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 135(4), 1433-1444.

- Protective Groups. Organic Chemistry Portal.

- Fmoc-D-Tyr(4-Et)-OH - Modified Amino Acid Building Block. APExBIO.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Al-Blewi, F. F., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 1(4), 264-280.

- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.

- Side-chain protecting groups in Fmoc-based SPPS. ResearchGate.

- Barlos, K., & Gatos, D. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- Ether cleavage. Wikipedia.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.

- Fmoc-D-Tyr(Me)-OH AldrichCPR. Sigma-Aldrich.

- O-(2-[18F]Fluoroethyl)-L-tyrosine. (2005, September 15). Molecular Imaging and Contrast Agent Database (MICAD).

- Pauleit, D., et al. (2004, March 1). Comparison of O-(2-18F-Fluoroethyl)-l-Tyrosine PET and 3-123I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine, 45(3), 374-381.

- Fmoc-Tyr-OH | Amino Acid Derivative. MedChemExpress.

- Fmoc-Tyr(tBu)-OH ≥98.0% (HPLC). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-D-Tyr(4-Et)-OH | 162502-65-0 [chemicalbook.com]

- 3. Fmoc-D-Tyr(Et)-OH - 泰和伟业 [cdthchem.com]

- 4. Fmoc-D-Tyr(4-Et)-OH | 162502-65-0 [amp.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-D-Tyr(4-Et)-OH(162502-65-0) 1H NMR [m.chemicalbook.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-p-ethoxy-D-phenylalanine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-ethoxy-D-phenylalanine (Fmoc-p-ethoxy-D-phenylalanine), a specialized amino acid derivative for advanced peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust synthesis protocol, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the rationale behind its use for modulating peptide properties.

Introduction: The Strategic Value of Modified D-Amino Acids

In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-p-ethoxy-D-phenylalanine is a synthetic building block designed to impart specific, desirable characteristics to a peptide sequence.

The presence of the D-enantiomer is fundamentally significant. Peptides constructed from L-amino acids are readily recognized and degraded by endogenous proteases, leading to short in-vivo half-lives. The incorporation of a D-amino acid at a strategic position sterically hinders protease recognition, significantly enhancing the peptide's resistance to enzymatic degradation. Furthermore, the para-ethoxy group on the phenyl ring modifies the side chain's hydrophobicity and steric bulk compared to natural phenylalanine or tyrosine, offering a tool to fine-tune peptide folding, stability, and receptor-binding interactions.[1][2][3]

This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of this unique reagent.

Molecular Structure and Physicochemical Properties

The core structure of Fmoc-p-ethoxy-D-phenylalanine consists of a D-phenylalanine backbone where the α-amino group is protected by a base-labile Fmoc group, and the phenyl ring is substituted at the para (4-position) with an ethoxy (-O-CH₂CH₃) group.

(Note: An illustrative placeholder image is used. The actual chemical structure is as described.)

(Note: An illustrative placeholder image is used. The actual chemical structure is as described.)

Table 1: Physicochemical Properties of Fmoc-p-ethoxy-D-phenylalanine

| Property | Value / Description | Rationale / Source |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-ethoxyphenyl)propanoic acid | Nomenclature Standard |

| Molecular Formula | C₂₆H₂₅NO₅ | Calculated |

| Molecular Weight | 431.48 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | Database Search |

| Appearance | White to off-white crystalline powder. | Inferred from similar compounds.[4][5] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | Inferred from similar compounds.[6] |

| Fmoc Group | Base-labile protecting group, removed by piperidine.[7][8] | Standard SPPS Chemistry.[9][10] |

| p-Ethoxy Group | A moderately hydrophobic, electron-donating group. | Chemical Principles |

Synthesis and Characterization

The synthesis of Fmoc-p-ethoxy-D-phenylalanine is typically a two-stage process: first, the preparation of the core amino acid, 4-ethoxy-D-phenylalanine, followed by the protection of its α-amino group with Fmoc.

Synthesis of 4-ethoxy-D-phenylalanine

The most direct route starts from the commercially available D-Tyrosine (4-hydroxy-D-phenylalanine). The synthesis proceeds via a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated.

Protocol: Synthesis of 4-ethoxy-D-phenylalanine from D-Tyrosine

-

Dissolution & Basification: Dissolve D-Tyrosine (1 equivalent) in an aqueous solution of sodium hydroxide (approx. 2.5 equivalents) with stirring.

-

Alkylation: Add ethyl iodide or diethyl sulfate (approx. 1.5 equivalents) to the solution. Heat the reaction mixture gently (e.g., 40-50°C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Neutralization & Isolation: Cool the reaction mixture and carefully neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~6. The product, 4-ethoxy-D-phenylalanine, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.

Fmoc Protection

The final step is the N-terminal protection of the synthesized amino acid using a standard Schotten-Baumann reaction.[7][11]

Protocol: Fmoc Protection of 4-ethoxy-D-phenylalanine

-

Dissolution: Dissolve 4-ethoxy-D-phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. A co-solvent system, such as a 1:1 mixture of 1,4-dioxane and water, is commonly used to ensure all reactants remain in solution.[7]

-

Reagent Addition: In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (approx. 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled (ice bath) amino acid solution over 30-60 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring overnight (8-12 hours).

-

Work-up & Precipitation: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. The desired Fmoc-p-ethoxy-D-phenylalanine will precipitate as a white solid.[7]

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: General synthesis pathway for Fmoc-p-ethoxy-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-p-ethoxy-D-phenylalanine is employed as a standard building block in Fmoc-based SPPS.[9][10] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key Considerations:

-

Orthogonal Protection: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups (e.g., Boc, tBu) and the final peptide from the resin (e.g., using TFA). This orthogonality is the foundation of Fmoc SPPS chemistry.[7]

-

Coupling: The carboxylic acid of Fmoc-p-ethoxy-D-phenylalanine must be activated to facilitate amide bond formation. Standard activating agents such as HBTU, HATU, or DIC/Oxyma are effective.

-

Deprotection: The Fmoc group is efficiently removed using a ~20% solution of piperidine in DMF, liberating the N-terminal amine for the next coupling cycle.[12]

Detailed Protocol: Manual SPPS Coupling Cycle

This protocol describes a single coupling cycle for incorporating Fmoc-p-ethoxy-D-phenylalanine onto a resin with a free amine.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin, for a C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.

-

If starting a new peptide, perform an initial Fmoc deprotection on the pre-loaded resin: Add 20% piperidine in DMF, agitate for 5 minutes, drain. Repeat with fresh solution for 15-20 minutes.

-

Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (intense blue beads) will confirm the presence of the free primary amine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-p-ethoxy-D-phenylalanine (3 equivalents relative to resin loading capacity).

-

Add a suitable coupling reagent like HBTU (2.9 equivalents) and dissolve in DMF.

-

Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines and completion of the coupling reaction.

-

If the test is positive, the coupling step may be repeated.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

-

SPPS Workflow Diagram

Caption: Standard workflow for a single amino acid coupling cycle in Fmoc SPPS.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Fmoc-p-ethoxy-D-phenylalanine is not widely available, standard precautions for handling similar fine chemicals should be observed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Conclusion

Fmoc-p-ethoxy-D-phenylalanine is a valuable, albeit specialized, tool for peptide chemists and drug developers. Its utility stems from the combined benefits of the D-configuration, which confers proteolytic resistance, and the para-ethoxy side chain, which allows for the modulation of hydrophobicity and steric interactions. By understanding its synthesis and applying robust SPPS protocols, researchers can leverage this building block to create novel peptides with enhanced stability and potentially improved biological activity, accelerating the development of next-generation peptide-based therapeutics.

References

- Vulcanchem. Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine.

- Chem-Impex. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.

- Aralez Bio eStore. Fmoc-4-methoxy-D-phenylalanine.

- Advanced ChemBlocks. Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine.

- BLDpharm. 1013883-02-7|Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.

- PubChem. Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine.

- ACS Publications. From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing.

- Chem-Impex. Fmoc-4-methyl-L-phenylalanine.

- American Elements. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.

- Peptide Synthesis and Application Resource. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions.

- BenchChem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.

- BenchChem. Fmoc-Phe(4-F)-OH synthesis and structural formula.

- Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.

- Peptide Machines, Inc. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

- Chem-Impex. Fmoc-p-phenyl-D-Phenylalanine.

- Chem-Impex. Fmoc-3,4-dimethoxy-D-phenylalanine.

- Aapptec Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7].

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fmoc-D-Phe-OH: A Deep Dive into its Properties and Synthesis.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- SpringerLink. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine () for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

A Comprehensive Technical Guide to Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH): Properties, Application, and Analysis

This guide provides an in-depth exploration of Fmoc-O-ethyl-D-tyrosine, a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and extend into its strategic application in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and robust analytical characterization methods.

Section 1: Fundamental Physicochemical Characteristics

Fmoc-O-ethyl-D-tyrosine, systematically named O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine, is a non-canonical amino acid derivative.[1] Its structure is defined by three key components: the D-tyrosine core, a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, and a stable ethyl ether group protecting the side-chain's phenolic hydroxyl.[2][3] This strategic combination of protecting groups makes it an invaluable reagent in modern peptide chemistry.[4]

Key Properties Overview

A summary of the essential quantitative and qualitative data for Fmoc-D-Tyr(Et)-OH is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₅NO₅ | [2][5] |

| Average Molecular Weight | 431.47 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 431.1733 g/mol | [5] |

| CAS Number | 162502-65-0 | [2][6][7] |

| Appearance | White to off-white powder | [2][8] |

| Purity (Typical) | ≥98% (HPLC) | [2][4] |

| Melting Point | 135-145 °C | [2] |

| Storage Conditions | 0-8 °C | [2] |

Chemical Structure

The structural arrangement of Fmoc-D-Tyr(Et)-OH is crucial to its function. The bulky Fmoc group sterically hinders unwanted reactions at the N-terminus, while the ethyl group on the side chain prevents interference from the otherwise reactive hydroxyl group.

Caption: Chemical structure of Fmoc-O-ethyl-D-tyrosine.

Section 2: Rationale and Application in Peptide Synthesis

Fmoc-D-Tyr(Et)-OH is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), a technique revolutionized by the introduction of the base-labile Fmoc protecting group.[9] Its utility stems from the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[10]

The Role of Protecting Groups

-

N-α-Fmoc Group: This group is stable to the acidic conditions often used to cleave the finished peptide from its solid support. However, it is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[11][12] This lability under basic conditions is the central tenet of Fmoc-based SPPS.[13]

-

O-Ethyl (Et) Side-Chain Protection: The phenolic hydroxyl of tyrosine is nucleophilic and would otherwise be susceptible to unwanted acylation during coupling steps. The ethyl ether linkage is robust and stable to both the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final peptide cleavage and global deprotection.[4] This classifies it as a "permanent" protecting group within the context of a standard Fmoc-SPPS workflow, ensuring the integrity of the tyrosine side chain until the final step. This contrasts with acid-labile side-chain protecting groups like tert-butyl (tBu), which would be prematurely removed during cleavage from certain acid-sensitive resins.[9][14]

The incorporation of a D-amino acid, such as D-tyrosine, is a common strategy in drug development to increase the proteolytic stability of peptides, thereby enhancing their in-vivo half-life and therapeutic potential.[2]

Section 3: Core Experimental Workflows

The synthesis of a peptide is a cyclical process involving the sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid in the sequence.[9]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc Deprotection

This protocol describes the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide. The mechanism involves a β-elimination reaction initiated by the piperidine base.[11]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.[15][16]

-

DMF, peptide synthesis grade

-

Reaction vessel suitable for SPPS

Procedure:

-

Resin Swelling: If starting dry, swell the peptide-resin in DMF for 15-30 minutes. Drain the solvent.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 1-3 minutes.[11][15] Drain the solution.

-

Main Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for 10-20 minutes at room temperature.[11]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the subsequent coupling step.

Self-Validation: The completion of the deprotection can be monitored qualitatively using a colorimetric test (e.g., Kaiser test) or quantitatively by UV-spectrophotometry of the drained solution, which contains the dibenzofulvene-piperidine adduct with a strong UV absorbance.[11][16]

Protocol: Amino Acid Coupling

This protocol details the activation and coupling of Fmoc-D-Tyr(Et)-OH to the newly deprotected N-terminal amine of the peptide-resin using the efficient aminium-based reagent HBTU.[17]

Materials:

-

Deprotected peptide-resin

-

Fmoc-D-Tyr(Et)-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF, peptide synthesis grade

Procedure:

-

Prepare Activation Solution: In a separate vial, dissolve Fmoc-D-Tyr(Et)-OH (3-5 equivalents relative to resin substitution) and HBTU (2.9-4.9 equivalents) in DMF.[17]

-

Activate Amino Acid: Add DIEA (6-10 equivalents) to the mixture.[17] Vortex briefly. The solution may change color, indicating activation. This pre-activation step should be brief (1-2 minutes) to minimize potential side reactions.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.[17] For sterically hindered couplings, this time may be extended.[18]

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.

Self-Validation: The completion of the coupling reaction is confirmed when a sample of the resin gives a negative result with the Kaiser test (or an alternative ninhydrin-based test), indicating the absence of free primary amines.[18]

Section 4: Analytical Characterization

Rigorous analytical verification is paramount to confirm the identity, purity, and structural integrity of both the Fmoc-D-Tyr(Et)-OH starting material and the final synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the amino acid derivative and the final peptide.[2] A typical method involves a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.[17]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. For Fmoc-D-Tyr(Et)-OH, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to approximately 432.48.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quality control, ¹H and ¹³C NMR provide definitive structural confirmation of the starting material by showing characteristic signals for the aromatic protons of the fluorenyl and tyrosine rings, the ethyl group, and the chiral centers.

Section 5: Safety, Handling, and Storage

While not classified as a hazardous substance under GHS, standard laboratory safety protocols should be observed when handling Fmoc-D-Tyr(Et)-OH.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19] Use in a well-ventilated area.

-

Storage: For maximum stability and to preserve its high purity, Fmoc-D-Tyr(Et)-OH should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[2]

Conclusion

Fmoc-O-ethyl-D-tyrosine is a highly specialized and enabling reagent for advanced peptide synthesis. Its precise molecular weight of 431.47 g/mol and unique trifunctional structure, managed by an elegant orthogonal protection scheme, allow for the reliable incorporation of a stabilized D-tyrosine residue into complex peptide chains.[2][4] A thorough understanding of its properties and the causality behind the associated deprotection and coupling protocols is essential for researchers aiming to synthesize high-purity, custom peptides for therapeutic, diagnostic, and fundamental scientific applications.[2][4][6]

References

-

Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 10, 2026, from [Link]

-

Fmoc-D-Tyr(Et)-OH. (n.d.). T&W GROUP. Retrieved January 10, 2026, from [Link]

-

O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%. (n.d.). AK BIOTECH. Retrieved January 10, 2026, from [Link]

-

Fmoc-D-Tyr(Et)-OH | Cas# 162502-65-0. (n.d.). GlpBio. Retrieved January 10, 2026, from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

-

Aisar, FA, et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved January 10, 2026, from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 10, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved January 10, 2026, from [Link]

-

Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

-

Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). Molecules. Retrieved January 10, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

-

Novabiochem® Innovation. (n.d.). EMD Millipore. Retrieved January 10, 2026, from [Link]

Sources

- 1. Fmoc-D-Tyr(Et)-OH - 泰和伟业 [cdthchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Fmoc-D-Tyr(4-Et)-OH | 162502-65-0 [chemicalbook.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98% [ak-biotech.com]

- 9. peptide.com [peptide.com]

- 10. One moment, please... [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of Fmoc-O-ethyl-D-tyrosine for Peptide Synthesis and Drug Development

This guide provides an in-depth analysis of the solubility characteristics of Fmoc-O-ethyl-D-tyrosine, a critical building block in modern solid-phase peptide synthesis (SPPS) and pharmaceutical research. Understanding and optimizing the solubility of this derivative is paramount for achieving high-yield, high-purity synthesis of complex peptides.[1] Poor solubility can lead to significant challenges, including incomplete coupling reactions and aggregation of the peptide chain, ultimately compromising the final product.[2][3] This document offers a comprehensive overview of the physicochemical properties of Fmoc-O-ethyl-D-tyrosine, factors governing its dissolution, a qualitative solubility profile, and a robust experimental protocol for empirical solubility determination.

Physicochemical Profile of Fmoc-O-ethyl-D-tyrosine

Fmoc-O-ethyl-D-tyrosine is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is ethylated. This ethyl ether linkage enhances the hydrophobicity and stability of the side chain, making it a valuable component in the design of novel therapeutic peptides.[1][4]

| Property | Value | Reference |

| CAS Number | 162502-65-0 | [1][5] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][5] |

| Molecular Weight | 431.47 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 135 - 145 °C | [1] |

| Optical Rotation | [a]D²⁰ = +24 ± 2º (c=1 in DMF) | [1] |

The structure of Fmoc-O-ethyl-D-tyrosine is inherently amphipathic. The large, aromatic Fmoc group is highly nonpolar, while the carboxylic acid function provides a site for polar interactions. The O-ethylated tyrosine side chain contributes further to the compound's hydrophobic character.

Caption: Molecular structure of Fmoc-O-ethyl-D-tyrosine.

Core Factors Influencing Solubility

The solubility of any Fmoc-protected amino acid is a delicate balance of intermolecular forces between the solute and the solvent.[6] For Fmoc-O-ethyl-D-tyrosine, the key determinants are:

-

Amino Acid Side Chain: The primary factor is the physicochemical nature of the side chain.[2] The ethylation of the tyrosine hydroxyl group removes a potential hydrogen bond donor, increasing the overall hydrophobicity of the molecule compared to its unprotected counterpart, Fmoc-D-Tyr-OH. This modification generally favors solubility in less polar organic solvents.

-

Fmoc Protecting Group: The large, planar, and aromatic Fmoc group is inherently hydrophobic and prone to aggregation via π-π stacking interactions.[7] This self-association can significantly reduce solubility, particularly in solvents that cannot effectively solvate the aromatic system.

-

Solvent System: The choice of solvent is the most critical experimental parameter.[2] Polar aprotic solvents are the standard in Fmoc-SPPS because they possess a high dielectric constant and are effective hydrogen bond acceptors, allowing them to solvate both the polar and nonpolar regions of the molecule.[8][9]

-

N,N-Dimethylformamide (DMF): The most common solvent in SPPS. It is an excellent solubilizing agent for a wide range of Fmoc-amino acids.[2][9] However, its quality is crucial, as degradation to dimethylamine can cause premature Fmoc deprotection.[6][9]

-

N-Methyl-2-pyrrolidone (NMP): Often exhibits higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[7][9]

-

Dimethyl Sulfoxide (DMSO): A very strong polar aprotic solvent, often used as a co-solvent to dissolve particularly difficult Fmoc-amino acids or peptides.[7][][11]

-

-

Temperature: Solubility is generally temperature-dependent. For sparingly soluble derivatives, gentle warming (e.g., to 30-40°C) can be an effective method to increase the dissolution rate and concentration.[6][7] However, prolonged heating should be avoided to prevent potential degradation.

Solubility Profile in Common Solvents

| Solvent | Type | Expected Solubility | Rationale / Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Reported as soluble for the L-enantiomer, which has nearly identical physical properties.[] A strong solvent for many Fmoc-amino acids.[7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP has a high solvating power, often superior to DMF for hydrophobic compounds.[7][9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The compound's optical rotation is measured in DMF, indicating good solubility.[1] DMF is the workhorse solvent for SPPS.[2] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Low | While used in SPPS, DCM is less polar than DMF or NMP and may be less effective at solvating the polar carboxylic acid group.[9] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Used to dissolve highly hydrophobic peptides, often in conjunction with other solvents or water.[11] |

| Methanol / Ethanol | Polar Protic | Low | The large hydrophobic structure limits solubility in alcohols. |

| Aqueous Buffers (e.g., PBS) | Aqueous | Very Low | The compound is highly hydrophobic and lacks significant charge at neutral pH, making it practically insoluble in water.[12] |

Note: This table is a guide. It is imperative for researchers to empirically determine solubility for their specific application and concentration requirements.[13]

Experimental Protocol for Solubility Determination

A reliable method for quantifying the solubility of Fmoc-O-ethyl-D-tyrosine is through the preparation of a saturated solution followed by analysis via High-Performance Liquid Chromatography (HPLC).[6] This method is sensitive and provides accurate, quantitative results.

Materials:

-

Fmoc-O-ethyl-D-tyrosine

-

Solvent of interest (e.g., peptide-synthesis-grade DMF)

-

Vials with screw caps

-

Thermostatic shaker

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance and volumetric flasks

-

HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

-

Reversed-phase HPLC column (e.g., C18)

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-O-ethyl-D-tyrosine to a vial containing a known volume of the solvent (e.g., 2 mL). "Excess" means undissolved solid should be clearly visible.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached.[6]

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

Carefully draw the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter to remove any microscopic particles.[6] This filtered solution is the saturated stock.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of Fmoc-O-ethyl-D-tyrosine in the same solvent with known concentrations (e.g., ranging from 0.1 mg/mL to 5 mg/mL).

-

Inject these standards into the HPLC system and record the peak area for each concentration.

-

Generate a calibration curve by plotting peak area versus concentration. The curve should be linear with an R² value > 0.99.[6]

-

-

Quantitative Analysis of Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated stock solution with the solvent to bring its concentration into the range of the calibration curve. A high dilution factor (e.g., 1:100 or 1:200) may be necessary.

-

Inject the diluted sample into the HPLC and determine its concentration by interpolating its peak area from the calibration curve.[6]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

This final value represents the solubility of Fmoc-O-ethyl-D-tyrosine in the chosen solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

-

Caption: Experimental workflow for HPLC-based solubility determination.

Practical Implications & Troubleshooting

In the context of automated or manual SPPS, ensuring the complete dissolution of Fmoc-O-ethyl-D-tyrosine in the delivery solvent is non-negotiable.

Issue: The derivative fails to dissolve completely in DMF at the required concentration.

Causality: This could be due to several factors: low-quality DMF containing water or amine impurities, high concentration requirements, or inherent aggregation tendencies of the sequence being synthesized.[6][7]

Caption: Troubleshooting logic for solubility issues in SPPS.

Recommended Actions:

-

Verify Solvent Quality: Always use fresh, high-purity, anhydrous DMF or NMP.[6]

-

Employ Co-solvents: If solubility in pure DMF is insufficient, adding a small percentage of a stronger solvent like DMSO can be highly effective.[7]

-

Consider an Alternative Primary Solvent: For particularly challenging syntheses involving hydrophobic residues, switching from DMF to NMP as the primary solvent can prevent on-resin aggregation and improve reaction outcomes.[7][9]

References

- BenchChem. (n.d.). Solubility of Fmoc-protected amino acids.

- BenchChem. (n.d.). Technical Support Center: Fmoc-Amino Acid Solubility.

- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BOC Sciences. (n.d.). Fmoc-O-ethyl-L-tyrosine (CAS 119894-20-1).

- Chem-Impex. (n.d.). Fmoc-O-ethyl-D-tyrosine.

- Chem-Impex. (n.d.). Fmoc-O-ethyl-L-tyrosine.

- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Gao, W., et al. (2025). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis.

- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-O-ethyl-D-tyrosine.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Scribd. (n.d.). Peptide Solubility Guidelines: Tech Tip.

- ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.

- CP Lab Safety. (n.d.). Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram.

- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.

- MedChemExpress. (n.d.). Fmoc-D-Tyr(Me)-OH.

- Bachem. (2021). Peptide solubility.

- GenScript. (n.d.). G-PEPTIDE SOLUBILITY GUIDELINES.

- He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. The Journal of Chemical Thermodynamics, 124, 123-132.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 11. scribd.com [scribd.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Deconstructing the Certificate of Analysis: A Technical Guide to Fmoc-D-Tyr(Et)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Pass/Fail

In the exacting world of peptide synthesis, the quality of your starting materials is paramount. The Certificate of Analysis (CoA) for a critical building block like N-α-(9-Fluorenylmethoxycarbonyl)-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH) is more than a mere formality; it is a detailed testament to the compound's identity, purity, and suitability for its intended purpose. This guide, written from the perspective of a Senior Application Scientist, will deconstruct a typical CoA for Fmoc-D-Tyr(Et)-OH. We will not only examine the specifications but also delve into the scientific principles behind the analytical techniques, providing you with the expertise to critically evaluate this essential document and ensure the success of your peptide synthesis endeavors.

Fmoc-D-Tyr(Et)-OH is a crucial derivative for incorporating a protected D-tyrosine residue into a peptide chain, a common strategy to enhance proteolytic stability or to modulate biological activity. The ethyl ether protection of the phenolic hydroxyl group offers a distinct advantage over other protecting groups due to its stability under the basic conditions of Fmoc deprotection and its facile cleavage under strongly acidic conditions, typically during the final cleavage from the solid support.

This guide will navigate through the critical quality attributes of Fmoc-D-Tyr(Et)-OH, providing a comprehensive understanding of how each parameter on the CoA impacts the outcome of your synthesis.

The Anatomy of a Certificate of Analysis for Fmoc-D-Tyr(Et)-OH

A CoA for a high-quality peptide building block is a multi-faceted document. Here, we dissect the key sections and explain their significance.

Identification: Confirming the Molecular Identity

The first and most fundamental aspect of a CoA is to unequivocally confirm the identity of the material. This is achieved through a combination of spectroscopic and spectrometric techniques.

Table 1: Identification Methods for Fmoc-D-Tyr(Et)-OH

| Analytical Technique | Purpose | Typical Specification |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure by analyzing the chemical environment of each proton. | The spectrum must be consistent with the structure of Fmoc-D-Tyr(Et)-OH. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of key functional groups. | The spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The measured molecular weight should correspond to the theoretical molecular weight of Fmoc-D-Tyr(Et)-OH (431.49 g/mol ). |

-

FT-IR Spectroscopy: This method is excellent for rapidly confirming the presence of key functional groups. For Fmoc-D-Tyr(Et)-OH, we would look for characteristic stretches such as the N-H of the carbamate, the C=O of the carbamate and the carboxylic acid, the aromatic C=C bonds of the Fmoc and tyrosine moieties, and the C-O ether linkage. The O-H stretch of the carboxylic acid is typically a very broad signal[3][4][5][6][7].

-

Mass Spectrometry: This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. Electrospray ionization (ESI) is a common method for analyzing these types of molecules. The fragmentation pattern can also provide structural information.

Experimental Protocol: ¹H NMR Analysis of Fmoc-Amino Acids

Objective: To confirm the chemical structure of the Fmoc-amino acid derivative.

Materials:

-

Fmoc-D-Tyr(Et)-OH sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Fmoc-D-Tyr(Et)-OH sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants of the observed peaks and compare them to the expected values for the structure of Fmoc-D-Tyr(Et)-OH.

Purity Assessment: Quantifying the Desired Molecule

Purity is a critical parameter that directly impacts the efficiency of peptide synthesis and the purity of the final peptide. The CoA will typically specify purity as determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Purity Specifications for Fmoc-D-Tyr(Et)-OH

| Parameter | Analytical Technique | Typical Specification |

| Purity by HPLC | Reversed-Phase HPLC (RP-HPLC) with UV detection | ≥ 99.0% |

| Enantiomeric Purity (D-isomer) | Chiral HPLC with UV detection | ≥ 99.8% D-isomer |

-

Chemical Purity (≥ 99.0%): Impurities in the Fmoc-amino acid can lead to several undesirable outcomes in peptide synthesis, including:

-

Truncated sequences: If an impurity reacts with the growing peptide chain, it can block further elongation.

-

Deletion sequences: If an impurity inhibits the coupling reaction, the intended amino acid will be missing from the final peptide.

-

Difficult purification: The presence of closely related impurities in the final crude peptide can significantly complicate the purification process. Common impurities in Fmoc-amino acid preparations can include free amino acids, dipeptides, and side-chain unprotected Fmoc-amino acids.

-

-

Enantiomeric Purity (≥ 99.8%): The stereochemical integrity of the amino acid is crucial for the biological activity of the final peptide. The presence of the incorrect enantiomer (L-isomer in this case) can lead to diastereomeric peptides that are difficult to separate and may have altered or even antagonistic biological effects[8][9]. Chiral HPLC is the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids[8][9].

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of Fmoc-Amino Acids

Objective: To determine the enantiomeric purity of the Fmoc-D-Tyr(Et)-OH sample.

Materials:

-

Fmoc-D-Tyr(Et)-OH sample

-

Racemic standard (Fmoc-DL-Tyr(Et)-OH)

-

HPLC-grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA)

-

Chiral HPLC column (e.g., polysaccharide-based like Lux Cellulose or CHIRALPAK)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the Fmoc-D-Tyr(Et)-OH sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard of Fmoc-DL-Tyr(Et)-OH in the same manner to determine the retention times of both enantiomers and to calculate the resolution.

-

-

Chromatographic Conditions (Representative Method):

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for the specific column and enantiomers, but a starting point could be 70:30 (v/v) Acetonitrile:Water + 0.1% TFA[8].

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to identify the retention times of the D- and L-enantiomers.

-

Inject the Fmoc-D-Tyr(Et)-OH sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (% ee) = [ (Area of D-isomer - Area of L-isomer) / (Area of D-isomer + Area of L-isomer) ] x 100

-

dot

Caption: Workflow for Chiral Purity Analysis by HPLC.

Physical and Chemical Properties

This section of the CoA provides data on the physical characteristics of the compound, which can be indicative of its purity and form.

Table 3: Physical and Chemical Properties of Fmoc-D-Tyr(Et)-OH

| Parameter | Method | Typical Specification |

| Appearance | Visual Inspection | White to off-white powder |

| Solubility | Visual Inspection | Soluble in DMF and DMSO |

| Melting Point | Capillary Method | Report value (e.g., 145-150 °C) |

| Specific Optical Rotation | Polarimetry | Report value (e.g., [α]²⁰_D = +15.0 ± 2.0°, c=1 in DMF) |

-

Appearance: A deviation from the expected color could indicate the presence of impurities or degradation products.

-

Solubility: This information is crucial for preparing stock solutions for peptide synthesis.

-

Melting Point: A sharp melting point range is often indicative of high purity. A broad melting range can suggest the presence of impurities.

-

Specific Optical Rotation: This is a measure of the compound's ability to rotate plane-polarized light and is a key indicator of its stereochemical integrity. The sign and magnitude of the rotation are specific to the enantiomer.

Residual Components: What Else is in the Vial?

Even highly pure materials can contain residual amounts of water and solvents used during synthesis and purification. The CoA should provide limits for these components.

Table 4: Residual Components in Fmoc-D-Tyr(Et)-OH

| Parameter | Analytical Technique | Typical Specification |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Loss on Drying | Gravimetric Analysis | ≤ 1.0% |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Complies with ICH Q3C guidelines |

| Elemental Analysis | Combustion Analysis | C, H, N values within ±0.4% of theoretical values |

-

Water Content: Excess water can hydrolyze activated amino acids during coupling, leading to lower yields. Karl Fischer titration is a highly specific and accurate method for determining water content[10][11][12].

-

Loss on Drying: This test measures the total amount of volatile matter, including water and residual solvents, that is removed upon heating[13][14][15][16][17].

-

Residual Solvents: Solvents used in the synthesis and purification of Fmoc-D-Tyr(Et)-OH must be controlled to levels that are not harmful to the synthesis process or the final product's intended use. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceuticals[14].

-

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be in close agreement with the theoretical values calculated from the molecular formula, providing further confirmation of the compound's purity and identity.

dot

Caption: Hierarchy of Quality Attributes on a CoA.

Conclusion: An Empowered Approach to Quality Assessment

The Certificate of Analysis for Fmoc-D-Tyr(Et)-OH is a rich source of information that, when properly understood, empowers researchers and drug development professionals to make informed decisions about the quality of their starting materials. By looking beyond the "pass" designation and critically evaluating the data within the context of the intended application, you can mitigate risks, improve the efficiency and reproducibility of your peptide synthesis, and ultimately, enhance the quality of your final product. This guide has provided the foundational knowledge to interpret the CoA with the discerning eye of an expert, ensuring that every synthesis begins with a solid foundation of quality.

References

-

Pharma Specialists. (2021, September 27). Measurement of Loss on Drying (LOD). Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, July 22). ICH Harmonised Guideline Q3C(R6) on Impurities: Guideline for Residual Solvents. Retrieved from [Link]

-

USP. (n.d.). General Chapters: <731> LOSS ON DRYING. Retrieved from [Link]

-

Loss on Drying LOD Testing. (2025, November 28). Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

-

PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

-

Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Zdravkovski, Z., & Dovbnya, A. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Beilstein Journal of Organic Chemistry, 13, 133–140. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Springer Nature. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

-

RSC Publishing. (2022, February 11). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

-

Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. (n.d.). Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Fmoc-D-Tyr(tBu)-OH(118488-18-9) 1H NMR [m.chemicalbook.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. azooptics.com [azooptics.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]

- 12. phenomenex.com [phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 15. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. fda.gov [fda.gov]

A Technical Guide to the Application of Fmoc-O-ethyl-D-tyrosine in Peptide Science

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern therapeutic development, peptides represent a unique and powerful class of molecules, bridging the gap between small molecules and large biologics.[1] Their high selectivity and low toxicity are attractive attributes; however, native peptides often suffer from poor metabolic stability and limited bioavailability.[2][] The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in the standard genetic code, has emerged as a transformative tool for overcoming these limitations.[2][4] NPAAs, such as Fmoc-O-ethyl-D-tyrosine, offer a vast chemical space to precisely modulate the physicochemical and pharmacological properties of peptide candidates.[1]

This guide provides an in-depth technical overview of Fmoc-O-ethyl-D-tyrosine, a key building block in peptide chemistry. We will explore its structural significance, core applications, and the underlying rationale for its use in creating next-generation peptide therapeutics and research tools.

Chemical Profile of Fmoc-O-ethyl-D-tyrosine

Fmoc-O-ethyl-D-tyrosine is a synthetic amino acid derivative meticulously designed for use in chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS).[5][6] Its structure incorporates three key features that confer its utility:

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D', the enantiomer of the naturally occurring 'L' configuration. This is a critical modification for enhancing peptide stability. Proteolytic enzymes, which are stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids, thus increasing the peptide's half-life in vivo.[2][]

-

O-ethyl Ether Side Chain: The phenolic hydroxyl group of the tyrosine side chain is protected as an ethyl ether. This modification serves a dual purpose: it prevents undesirable side reactions at the hydroxyl group during peptide synthesis and can also influence the peptide's solubility, conformation, and interaction with biological targets.[5][6]

-

Fmoc Protecting Group: The α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is the cornerstone of the most widely used SPPS strategy, allowing for the sequential and controlled addition of amino acids to a growing peptide chain under mild conditions.[5][7]

| Property | Value | Source |

| CAS Number | 162502-65-0 | [5][8][9] |

| Molecular Formula | C₂₆H₂₅NO₅ | [5][8] |

| Molecular Weight | 431.47 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage | 0-8 °C | [5] |

| Synonyms | Fmoc-D-Tyr(Et)-OH, Fmoc-p-ethoxy-D-Phe-OH | [5][8] |

Core Applications in Research and Development

Fmoc-O-ethyl-D-tyrosine is a versatile building block primarily utilized in the chemical synthesis of peptides. Its unique structural attributes make it invaluable for several key applications.

Enhancing Metabolic Stability of Therapeutic Peptides

Causality: The primary driver for incorporating D-amino acids like O-ethyl-D-tyrosine is to confer resistance to enzymatic degradation.[] Native peptides are rapidly broken down by proteases in the body, limiting their therapeutic efficacy. By strategically replacing an L-amino acid with its D-counterpart, the resulting peptide bond is no longer recognized by these enzymes, significantly extending the molecule's circulating half-life.

Field-Proven Insight: This strategy is fundamental in peptide drug design. For example, in the development of peptide-based agonists or antagonists for G-protein coupled receptors (GPCRs), enhancing stability is crucial for achieving a sustained therapeutic effect. The introduction of a D-amino acid at a position not critical for receptor binding but susceptible to proteolysis can dramatically improve a drug candidate's pharmacokinetic profile.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-O-ethyl-D-tyrosine is a key reagent for Fmoc-based SPPS, the workhorse method for creating custom peptides in research and industrial settings.[5][7] The process allows for the precise, stepwise assembly of a peptide sequence on a solid resin support.[10]

Experimental Workflow: Incorporation of Fmoc-O-ethyl-D-tyrosine via SPPS

The following diagram illustrates the core cycle of incorporating an amino acid, such as Fmoc-O-ethyl-D-tyrosine, into a growing peptide chain attached to a solid support resin.

Caption: Workflow for a single coupling cycle in Fmoc SPPS.

Detailed Protocol for SPPS Cycle:

This protocol outlines the manual incorporation of Fmoc-O-ethyl-D-tyrosine using standard Fmoc/tBu chemistry.[7][11]

-

Resin Preparation & Deprotection:

-

Swell the peptide-resin (bearing a free N-terminal Fmoc group) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[7]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct byproducts.[11]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-O-ethyl-D-tyrosine (3-4 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent, such as HATU (3.9 equivalents), and a base, like DIPEA (8 equivalents).[11]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-90 minutes at room temperature. The ethyl ether on the tyrosine side chain is stable to these standard coupling conditions.[6][11]

-

-

Monitoring and Completion:

-

Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative result indicates a free primary amine is no longer present and the coupling is complete.[11]

-

If the coupling is incomplete, the step can be repeated ("double coupling").

-